3,4-Dibromo-5-iodotoluene

Description

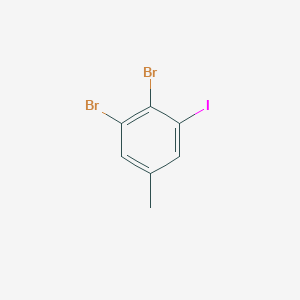

3,4-Dibromo-5-iodotoluene is a halogenated aromatic compound with the molecular formula C₇H₅Br₂I and the systematic name 1,5-dibromo-2-iodo-4-methylbenzene . Its structure features a toluene backbone (methyl-substituted benzene) with bromine atoms at positions 3 and 4 and an iodine atom at position 5 (Figure 1). Key structural identifiers include:

This compound is part of a broader class of polyhalogenated toluenes, which are critical intermediates in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

IUPAC Name |

1,2-dibromo-3-iodo-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJHXACIHJBXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the bromination of 5-iodotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of 3,4-Dibromo-5-iodotoluene may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-iodotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.

Reduction Reactions: The compound can be reduced to form 3,4-dibromotoluene or other derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution Products: Various substituted toluenes depending on the nucleophile used.

Coupling Products: Biaryl compounds or alkylated toluenes.

Reduction Products: 3,4-dibromotoluene and other reduced derivatives.

Scientific Research Applications

Organic Synthesis

3,4-Dibromo-5-iodotoluene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated nature allows for selective reactivity in various coupling reactions, enabling the formation of diverse products. This compound can participate in nucleophilic substitutions and cross-coupling reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 3,4-Dibromo-5-iodotoluene is utilized in the development of bioactive molecules. Its structural features enable modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential anticancer and antimicrobial properties. A study highlighted its role in synthesizing isoindole derivatives that exhibit promising antimicrobial and anticancer activities .

Material Science

This compound is also employed in material science for the synthesis of polymers and advanced materials. The incorporation of halogens into polymer backbones can significantly alter their physical properties, such as thermal stability and reactivity. Research has demonstrated that halogenated compounds like 3,4-Dibromo-5-iodotoluene can improve the mechanical properties of polymers while also imparting unique functionalities .

Chemical Biology

In chemical biology, 3,4-Dibromo-5-iodotoluene is used to study biological pathways and mechanisms. Its ability to selectively react with biological targets makes it a useful tool for probing cellular processes. For example, studies have shown that halogenated compounds can influence enzyme activity and cellular signaling pathways .

Case Study 1: Synthesis of Anticancer Agents

A recent study synthesized a series of isoindole derivatives from 3,4-Dibromo-5-iodotoluene, evaluating their biological activities against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, with some compounds showing IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Polymer Modification

Research focused on modifying polystyrene with halogenated compounds like 3,4-Dibromo-5-iodotoluene demonstrated enhanced thermal stability and mechanical strength. The study provided insights into how the incorporation of halogens can lead to improved performance in high-temperature applications .

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-iodotoluene in chemical reactions involves the activation of the halogen atoms, making them susceptible to nucleophilic attack or coupling reactions. The presence of both bromine and iodine atoms allows for selective reactivity, enabling the formation of diverse products. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which can vary based on the context of its use.

Comparison with Similar Compounds

Positional Isomers

The positional arrangement of halogens significantly impacts physical and chemical properties. Key isomers include:

Key Differences :

- Reactivity : The iodine atom’s position (5 vs. 4) alters electronic effects on the aromatic ring. Para-substituted iodine (as in 3,5-dibromo-4-iodotoluene) may enhance resonance stabilization compared to meta-substituted iodine in 3,4-dibromo-5-iodotoluene.

Dichloro-Iodobenzenes

Compounds such as 1,2-dichloro-3-iodobenzene (CAS 2401-21-0) and 1,3-dichloro-5-iodobenzene (CAS 3032-81-3) lack the methyl group present in 3,4-dibromo-5-iodotoluene :

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) |

|---|---|---|---|

| 1,2-Dichloro-3-iodobenzene | C₆H₃Cl₂I | 1-Cl, 2-Cl, 3-I | 272.89 |

| 3,4-Dibromo-5-iodotoluene | C₇H₅Br₂I | 3-Br, 4-Br, 5-I, 1-CH₃ | 375.82 |

Key Differences :

- Electron Density : Chlorine’s higher electronegativity reduces ring electron density compared to bromine, affecting electrophilic substitution rates.

- Molecular Weight : The absence of bromine and a methyl group in dichloro-iodobenzenes results in lower molecular weights (~272 vs. ~376 g/mol), influencing solubility and volatility .

Bromo-Chloro Analogues

3-Bromo-5-chlorotoluene (CAS 329944-72-1) replaces iodine with chlorine, altering reactivity:

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-Bromo-5-chlorotoluene | C₇H₆BrCl | 3-Br, 5-Cl, 1-CH₃ | 219.48 |

| 3,4-Dibromo-5-iodotoluene | C₇H₅Br₂I | 3-Br, 4-Br, 5-I, 1-CH₃ | 375.82 |

Key Differences :

- Leaving Group Potential: Iodine in 3,4-dibromo-5-iodotoluene is a superior leaving group compared to chlorine, making it more reactive in SNAr (nucleophilic aromatic substitution) or cross-coupling reactions.

- Stability : The weaker C-I bond (vs. C-Cl) may reduce thermal stability, necessitating careful handling .

Difluoro-Iodobenzenes

Compounds like 1,2-difluoro-4-iodobenzene (CAS 64248-58-4) exhibit distinct electronic properties due to fluorine’s electronegativity :

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) |

|---|---|---|---|

| 1,2-Difluoro-4-iodobenzene | C₆H₃F₂I | 1-F, 2-F, 4-I | 239.99 |

| 3,4-Dibromo-5-iodotoluene | C₇H₅Br₂I | 3-Br, 4-Br, 5-I, 1-CH₃ | 375.82 |

Key Differences :

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring more than bromine, reducing susceptibility to electrophilic attack.

- Applications : Difluoro-iodobenzenes are often used in liquid crystals or agrochemicals, whereas bromo-iodotoluenes are prioritized in medicinal chemistry .

Table 1: Structural and Functional Comparison

| Property | 3,4-Dibromo-5-iodotoluene | 3,5-Dibromo-4-iodotoluene | 1,2-Dichloro-3-iodobenzene |

|---|---|---|---|

| Molecular Weight | 375.82 g/mol | 375.82 g/mol | 272.89 g/mol |

| Halogen Reactivity | High (I > Br) | High (I > Br) | Moderate (Cl < Br) |

| Leaving Group Potential | Excellent (I) | Excellent (I) | Poor (Cl) |

| Typical Applications | Cross-coupling, Pharma | Cross-coupling | Polymer additives |

Research Implications

- Synthetic Utility : The iodine substituent in 3,4-dibromo-5-iodotoluene enhances its utility in Suzuki-Miyaura couplings, where bromine and iodine serve as orthogonal reactive sites .

- Stability Challenges : Comparative studies suggest that iodine-containing derivatives require inert storage conditions to prevent C-I bond cleavage, unlike bromo or chloro analogues .

Biological Activity

3,4-Dibromo-5-iodotoluene is a halogenated aromatic compound that has garnered attention in biological and medicinal research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3,4-Dibromo-5-iodotoluene has the molecular formula and features a toluene ring substituted with two bromine atoms and one iodine atom. The presence of these halogens significantly influences the compound's reactivity and interactions with biological systems.

The biological activity of 3,4-Dibromo-5-iodotoluene is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and halogen bonding. These interactions can modulate the function of enzymes, receptors, and other proteins, leading to diverse biological effects.

Biological Activities

Research indicates that 3,4-Dibromo-5-iodotoluene exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that halogenated compounds can possess antimicrobial properties. The specific effects of 3,4-Dibromo-5-iodotoluene on microbial strains are under investigation, with preliminary results indicating potential efficacy against certain bacteria and fungi.

- Anticancer Properties : The compound has been evaluated for its anticancer potential. Some studies suggest that halogenated aromatic compounds may inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Enzyme Inhibition : Research has explored the inhibitory effects of 3,4-Dibromo-5-iodotoluene on various enzymes. For example, its interaction with α-glucosidase has been studied in the context of diabetes management, showing promise as a potential therapeutic candidate.

Case Studies

- Antimicrobial Testing : A study conducted by Kumar et al. (2024) evaluated the antimicrobial activity of several halogenated compounds, including 3,4-Dibromo-5-iodotoluene. The results indicated significant inhibition against specific bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : In vitro assays demonstrated that 3,4-Dibromo-5-iodotoluene could inhibit the growth of human cancer cell lines. The compound's mechanism appears to involve the disruption of cellular processes critical for cancer cell survival .

- Enzyme Inhibition : Research on enzyme inhibition revealed that 3,4-Dibromo-5-iodotoluene effectively inhibited α-glucosidase activity in vitro. This suggests its potential use in managing postprandial hyperglycemia in diabetic patients .

Comparative Analysis

To understand the unique properties of 3,4-Dibromo-5-iodotoluene compared to similar compounds, a comparison table is provided below:

| Compound | Molecular Formula | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|---|

| 3,4-Dibromo-5-iodotoluene | C7H5Br2I | Yes | Yes | Yes |

| 2,4-Dibromo-6-fluoro-3-iodotoluene | C7H5Br2F | Yes | Moderate | No |

| 3-Bromotoluene | C7H7Br | Moderate | No | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.